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Compound of Interest

Compound Name: 2,4-Dinitrobenzoic acid

Cat. No.: B146820 Get Quote

Introduction: 2,4-Dinitrobenzoic acid (2,4-DNBA) is an important organic intermediate utilized

in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical behavior,

reactivity, and potential applications are dictated by its molecular structure, characterized by a

carboxylic acid group and two electron-withdrawing nitro groups on the benzene ring.

Theoretical and computational studies provide profound insights into the electronic structure,

vibrational properties, and reactivity of 2,4-DNBA, offering a predictive framework that

complements experimental findings. This guide details the theoretical approaches used to

study this molecule and presents key data relevant to researchers, scientists, and professionals

in drug development.

Physicochemical and Structural Properties
2,4-Dinitrobenzoic acid is a pale yellow crystalline solid.[2] Its fundamental properties are

summarized in the table below. The molecular structure consists of a benzene ring substituted

at positions 1, 2, and 4 by a carboxylic acid group and two nitro groups, respectively.
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Property Value Reference(s)

Molecular Formula C₇H₄N₂O₆ [2]

Molecular Weight 212.12 g/mol [2]

CAS Number 610-30-0 [2]

Melting Point 176-180 °C [2]

Appearance Pale yellow crystalline powder [2]

Solubility Soluble in dioxane (50 mg/mL) [2]

InChI Key
ZIIGSRYPZWDGBT-

UHFFFAOYSA-N
[3]

Quantum Chemical Studies: A Methodological
Overview
Density Functional Theory (DFT) is the most common computational method for investigating

the properties of nitroaromatic compounds. These calculations can predict molecular geometry,

vibrational frequencies, electronic properties, and reactivity with high accuracy.

Computational Protocol
A typical theoretical study on a molecule like 2,4-DNBA involves a multi-step computational

workflow. The process begins with geometry optimization to find the lowest energy structure,

followed by frequency calculations to confirm it is a true minimum and to predict vibrational

spectra. Finally, further calculations are performed on the optimized geometry to determine

electronic properties.

The most widely used approach for similar molecules employs the B3LYP (Becke, 3-parameter,

Lee–Yang–Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p),

which provides a good balance between accuracy and computational cost.[4][5] Calculations

are typically performed using software packages like Gaussian.[6]
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Typical DFT Computational Workflow

Define Initial Molecular
Structure (2,4-DNBA)

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation Electronic Property Calculation

Verify True Minimum
(No Imaginary Frequencies)

Thermodynamic Properties
(Entropy, Heat Capacity)

Failure

Predict Vibrational Spectra
(IR & Raman)

Success

HOMO-LUMO Analysis
(Reactivity, Energy Gap)

NBO Analysis
(Charge Distribution)

MEP Analysis
(Reactive Sites)

Click to download full resolution via product page

Caption: A standard workflow for DFT calculations on 2,4-Dinitrobenzoic acid.

Molecular Geometry
Geometry optimization calculations predict the most stable three-dimensional arrangement of

atoms by minimizing the energy of the molecule. The resulting bond lengths and angles can be

compared with experimental data from X-ray crystallography to validate the computational

method.

Note: While a comprehensive theoretical study providing optimized geometry for 2,4-
Dinitrobenzoic acid is not readily available in the cited literature, the following table presents
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DFT-calculated data for the closely related isomer, 3,5-Dinitrobenzoic acid, to serve as an

illustrative example of the data obtained from such studies.[7]

Parameter (3,5-
DNBA)

Bond Length (Å) -
DFT

Parameter (3,5-
DNBA)

Bond Angle (°) -
DFT

C1-C7 1.503 C2-C1-C6 117.8

C7=O8 1.214 C1-C7-O8 125.1

C7-O9 1.353 C1-C7-O9 112.1

C3-N10 1.480 C2-C3-N10 118.8

N10=O11 1.226 O11-N10-O12 124.0

N10=O12 1.226 C4-C5-N13 118.8

C5-N13 1.480 O14-N13-O15 124.0

Vibrational Spectroscopy Analysis
Frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule.

Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching,

bending). These theoretical spectra are crucial for assigning the bands observed in

experimental spectra.

Note: The following table compares the calculated and experimental vibrational frequencies for

key functional groups of 3,5-Dinitrobenzoic acid, demonstrating the typical agreement between

theory and experiment.[7]
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Vibrational
Assignment (3,5-
DNBA)

Calculated Freq.
(cm⁻¹)

Experimental Freq.
(cm⁻¹) (FTIR)

Experimental Freq.
(cm⁻¹) (Raman)

O-H Stretch 3581 3450 -

C-H Stretch 3105, 3088 3107, 3089 3109, 3091

C=O Stretch 1715 1715 1715

NO₂ Asymmetric

Stretch
1545, 1540 1547, 1541 1547, 1540

NO₂ Symmetric

Stretch
1345, 1342 1347, 1344 1348, 1345

C-O Stretch 1310 1308 1308

O-H In-plane Bend 1285 1285 1285

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are key indicators of a molecule's chemical reactivity.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity). The energy gap

between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates

to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the

molecule is more reactive.

Note: The following electronic properties were calculated for 3,5-Dinitrobenzoic acid and are

presented as a representative example.[7]
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Parameter (3,5-DNBA) Value (eV)

EHOMO -8.45

ELUMO -4.21

Energy Gap (ΔE) 4.24

Natural Bond Orbital (NBO) and Molecular Electrostatic
Potential (MEP) Analysis
NBO analysis provides detailed insight into the charge distribution within the molecule,

revealing intramolecular charge transfer interactions and hyperconjugative effects that

contribute to its stability.[4] For dinitrobenzoic acids, significant charge transfer is expected from

the benzene ring to the electron-withdrawing nitro groups.

MEP analysis creates a color-coded map of the electrostatic potential on the molecule's

surface. This map visually identifies electron-rich (nucleophilic, typically colored red) and

electron-poor (electrophilic, typically colored blue) regions, predicting the sites for chemical

reactions. For 2,4-DNBA, the most negative potential (red) is expected around the oxygen

atoms of the carboxylic and nitro groups, while positive potential (blue) would be located

around the acidic hydrogen of the carboxyl group.

Experimental Protocols
Theoretical studies are often complemented by experimental work. Below are protocols

relevant to the synthesis and application of 2,4-DNBA.

Synthesis of 2,4-Dinitrobenzoyl Chloride
2,4-Dinitrobenzoic acid is a precursor for 2,4-dinitrobenzoyl chloride, a useful derivatizing

agent.[2] The synthesis is typically achieved by reacting the carboxylic acid with a chlorinating

agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Methodology:

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to

capture HCl and SO₂ byproducts), place 2,4-Dinitrobenzoic acid.
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Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask.

Reaction: Gently heat the mixture under reflux until the evolution of gas ceases, indicating

the reaction is complete.

Purification: Remove the excess thionyl chloride by distillation under reduced pressure.

Isolation: The resulting crude 2,4-dinitrobenzoyl chloride can be purified by recrystallization

from an appropriate solvent (e.g., carbon tetrachloride or hexane).

Synthesis of 2,4-Dinitrobenzoyl Chloride

2,4-Dinitrobenzoic Acid
+ Thionyl Chloride (SOCl₂)

Heat under Reflux

Reaction

Distill to remove
excess SOCl₂

Work-up

Recrystallize from
organic solvent

Purification

Pure 2,4-Dinitrobenzoyl
Chloride

Click to download full resolution via product page
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Caption: Experimental workflow for the synthesis of 2,4-dinitrobenzoyl chloride.

Spectrophotometric Determination of Diazepam
2,4-DNBA can be used as a reagent in the spectrophotometric determination of certain drugs,

such as diazepam.[3] The method is based on the formation of a colored Meisenheimer

complex.[3]

Methodology:

Standard Solution Preparation: Prepare a stock solution of diazepam of a known

concentration in a suitable solvent. Prepare a solution of 2,4-Dinitrobenzoic acid in an

appropriate solvent.

Reaction Mixture: In a series of volumetric flasks, add varying aliquots of the diazepam

standard solution.

Complex Formation: To each flask, add a fixed volume of the 2,4-DNBA solution and an

alkaline medium (e.g., NaOH solution) to facilitate the Janovsky reaction.

Measurement: Allow the color to develop for a specified time. Measure the absorbance of

each solution at the wavelength of maximum absorption (λmax), which is approximately 500

nm for the diazepam-DNBA complex.[3]

Calibration: Plot a calibration curve of absorbance versus concentration. The concentration

of an unknown sample can then be determined using this curve.

Conclusion
Theoretical studies, primarily using DFT methods, provide a powerful lens for understanding

the fundamental properties of 2,4-Dinitrobenzoic acid. These computational approaches allow

for the accurate prediction of molecular geometry, vibrational spectra, and electronic

characteristics like the HOMO-LUMO gap. This information is invaluable for rationalizing the

molecule's reactivity, stability, and its utility as a versatile intermediate in organic synthesis and

as a reagent in analytical chemistry. The synergy between theoretical predictions and

experimental validation continues to be a cornerstone of modern chemical and pharmaceutical

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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